molecular formula C14H11ClO2 B6369357 2-(4-Chloro-3-methylphenyl)benzoic acid, 95% CAS No. 1261911-11-8

2-(4-Chloro-3-methylphenyl)benzoic acid, 95%

Cat. No. B6369357
CAS RN: 1261911-11-8
M. Wt: 246.69 g/mol
InChI Key: DETAJVOKFAKLMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chloro-3-methylphenyl)benzoic acid, 95% (2-CMPBA) is an organic compound with a molecular weight of 202.57 g/mol and a melting point of 140-143°C. It is a white crystalline solid with a faint sweet odour. 2-CMPBA is a widely used intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. It is also used in the manufacture of dyes, pigments, and resins.

Scientific Research Applications

2-(4-Chloro-3-methylphenyl)benzoic acid, 95% has been studied for its potential use in a variety of scientific research applications. It has been used as a model compound for the study of the effect of substituents on the reactivity of aromatic compounds. It has also been used in the synthesis of novel polymers and in the study of the structure-activity relationship of drugs.

Mechanism of Action

2-(4-Chloro-3-methylphenyl)benzoic acid, 95% is an aromatic compound that undergoes electrophilic aromatic substitution reactions. It is attacked by electrophiles, such as bromine, which replace the hydrogen atoms on the benzene ring. The mechanism of the reaction involves the formation of a carbocation intermediate, which is then attacked by the electrophile.
Biochemical and Physiological Effects
2-(4-Chloro-3-methylphenyl)benzoic acid, 95% has been studied for its potential biochemical and physiological effects. In vitro studies have shown that 2-(4-Chloro-3-methylphenyl)benzoic acid, 95% inhibits the activity of the enzyme thymidine kinase, which is involved in DNA replication. In vivo studies have shown that 2-(4-Chloro-3-methylphenyl)benzoic acid, 95% has anticonvulsant and anti-inflammatory activities.

Advantages and Limitations for Lab Experiments

2-(4-Chloro-3-methylphenyl)benzoic acid, 95% is an ideal compound for use in laboratory experiments due to its high purity and solubility in a variety of organic solvents. It is also relatively inexpensive and easy to obtain. However, it is toxic and should be handled with caution.

Future Directions

Future research directions for 2-(4-Chloro-3-methylphenyl)benzoic acid, 95% include studies on its potential therapeutic applications, such as its use as an anti-cancer agent. Additionally, further studies on its biochemical and physiological effects, as well as its mechanism of action, are needed. Furthermore, research into its potential applications in the synthesis of novel polymers and other specialty chemicals is also needed.

Synthesis Methods

2-(4-Chloro-3-methylphenyl)benzoic acid, 95% can be synthesized from 4-chloro-3-methylphenol (4-CMP) and benzoic acid in a two-step reaction. In the first step, 4-CMP is reacted with benzoic acid to form 4-chloro-3-methylphenyl benzoate (4-CMPB). In the second step, 4-CMPB is reacted with a base such as sodium hydroxide to form 2-(4-Chloro-3-methylphenyl)benzoic acid, 95%.

properties

IUPAC Name

2-(4-chloro-3-methylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO2/c1-9-8-10(6-7-13(9)15)11-4-2-3-5-12(11)14(16)17/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DETAJVOKFAKLMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC=CC=C2C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50683302
Record name 4'-Chloro-3'-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50683302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261911-11-8
Record name 4'-Chloro-3'-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50683302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.